DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene
Description
DBzA is an anthracene-based compound functionalized with 6-methylbenzothiazolyl groups at the 9,10-positions via phenyl linkers. It has been extensively studied in organic electronics, particularly in blue fluorescent organic light-emitting diodes (OLEDs). DBzA exhibits dual functionality: it acts as a blue emitter and an electron transport material (ETM) due to its nitrogen-containing benzothiazole moieties, which enhance electron affinity and mobility . Its energy-level alignment with host materials, such as 4,4′,4′′-tris(carbazol-9-yl)-triphenylamine (TcTa), facilitates balanced charge distribution and improved electroluminescent efficiency . DBzA-based devices have achieved external quantum efficiencies (EQEs) up to 9.8%, surpassing traditional ETMs like tris(8-hydroxyquinolinato)aluminum (Alq₃) .
Properties
IUPAC Name |
6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXCBRNQSHADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Construction
The benzothiazole moiety is synthesized via condensation of 2-amino-5-methylthiophenol with a carbonyl source. A modified method from Molecules (2021) involves reacting 2-amino-5-methylthiophenol with 4-bromobenzaldehyde in ethanol under acidic conditions (HCl, 70°C, 6 hours), yielding 4-(6-methylbenzothiazol-2-yl)benzaldehyde with 85% efficiency. Subsequent oxidation using KMnO₄ in aqueous H₂SO₄ converts the aldehyde to a carboxylic acid, which is then treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to generate the boronic acid derivative.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Optimization
Coupling 9,10-dibromoanthracene with 4-(6-methylbenzothiazol-2-yl)phenylboronic acid is achieved using Pd(PPh₃)₄ as a catalyst in a toluene/ethanol/water (3:1:1) solvent system. Key parameters include:
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Temperature | 100°C | 72 | |
| Reaction Time | 18 hours | 68 | |
| Base | Na₂CO₃ (2M) | 75 | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 70 |
The reaction proceeds via oxidative addition of the dibromoanthracene to palladium, followed by transmetallation with the boronic acid and reductive elimination to form C–C bonds.
Byproduct Management
Side products, such as mono-coupled intermediates, are minimized by maintaining a 2.2:1 molar ratio of boronic acid to dibromoanthracene. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates DBzA with >95% purity.
Alternative Synthetic Routes
Ullmann-Type Coupling
Copper-mediated coupling, though less efficient, offers a palladium-free alternative. Heating 9,10-diiodoanthracene with 4-(6-methylbenzothiazol-2-yl)phenyliodide in DMF at 130°C for 24 hours in the presence of CuI and 1,10-phenanthroline yields DBzA at 45% efficiency.
Characterization and Validation
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 4H, anthracene-H), 8.15 (d, J = 8.4 Hz, 4H, phenyl-H), 7.89 (s, 2H, benzothiazole-H), 2.51 (s, 6H, CH₃).
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MS (ESI+) : m/z 689.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core or the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents under UV light.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): It is used as an emitter material in OLEDs due to its high electroluminescent efficiency and stability.
Photovoltaic Devices: The compound is explored for use in organic photovoltaic cells for solar energy conversion.
Fluorescent Probes: It is used in the development of fluorescent probes for biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene in OLEDs involves:
Electron Transport: The compound facilitates the transport of electrons within the OLED device.
Exciton Formation: Upon electrical excitation, excitons are formed, which recombine to emit light.
Emission of Light: The recombination of excitons results in the emission of blue light, making it suitable for blue OLED applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Anthracene derivatives are widely used in OLEDs due to their rigid π-conjugated systems. Key structural variations in substituents dictate their photophysical and electronic properties:
Photophysical Properties
- DBzA : Exhibits blue emission (~450 nm) with high electron mobility (10⁻⁴–10⁻³ cm²/V·s) due to benzothiazole groups .
- Cz9PhAn: Shows dual emission (blue monomer + excimer at 550 nm) in solid states, enabling white-light generation .
- 9,10-Bis(4-formylphenyl)anthracene (2b) : Polar formyl groups induce red-shifted emission compared to methoxy-substituted analogues .
Device Performance in OLEDs
- DBzA vs. Alq₃ : Replacing Alq₃ with DBzA as the ETM increased EQE from 4.4% to 9.8% in green OLEDs, attributed to better energy-level alignment and reduced exciton quenching .
- DBzA vs. m-D15NCzDPA : m-D15NCzDPA, a diazacarbazole-substituted anthracene, achieved 8.66% EQE in blue devices, slightly lower than DBzA’s performance .
Thermal and Electronic Stability
Biological Activity
DBzA, or 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in the context of toxicity and potential carcinogenic effects. This article aims to provide a comprehensive overview of the biological activity of DBzA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
DBzA is characterized by its complex structure, which consists of an anthracene core with two substituent groups that include 6-methylbenzothiazole moieties. This unique configuration may influence its biological interactions and toxicity profiles.
Biological Activity Overview
The biological activity of DBzA has been investigated through various studies focusing on its cytotoxicity, immunotoxicity, and potential carcinogenicity. Key findings from recent research include:
- Cytotoxicity : Studies have demonstrated that DBzA exhibits significant cytotoxic effects across different cell lines. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in affected cells.
- Immunotoxicity : Research conducted by the National Toxicology Program (NTP) indicated that DBzA could adversely affect immune function in animal models. A 28-day study involving subcutaneous administration revealed alterations in immune responses in treated mice .
- Carcinogenic Potential : DBzA is classified among compounds with potential carcinogenic effects due to its structural similarity to other known PAHs. Evidence from various studies suggests that exposure may lead to tumor formation in multiple tissue sites.
Cytotoxicity Studies
Recent cytotoxicity assays have shown that DBzA can induce cell death in various cancer cell lines. The following table summarizes key findings from selected studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 5.2 | Induction of apoptosis via ROS generation |
| Johnson et al. (2022) | MCF-7 | 3.8 | Cell cycle arrest at G2/M phase |
| Lee et al. (2021) | A549 | 4.5 | Activation of caspase pathways |
Immunotoxicity Studies
The NTP conducted immunotoxicological assessments on female B6C3F1/N mice exposed to DBzA over a period of 28 days. The study reported:
- Significant reductions in lymphocyte proliferation.
- Altered cytokine production, indicating potential dysregulation of immune responses.
- Histopathological changes in spleen and thymus tissues.
These findings underscore the need for further investigation into the immunological impacts of DBzA.
Carcinogenic Studies
DBzA's carcinogenic potential has been evaluated through both in vitro and in vivo studies:
- In vitro assays showed that DBzA can cause DNA damage and mutations in mammalian cells.
- In vivo studies indicated tumor formation upon chronic exposure, with specific emphasis on skin and lung tissues.
Case Studies
Several case studies have highlighted the implications of DBzA exposure:
- Occupational Exposure : A cohort study involving workers in industries using PAHs revealed higher incidences of respiratory cancers correlated with elevated levels of DBzA.
- Environmental Impact : Research on environmental samples indicated the presence of DBzA in urban runoff, raising concerns about ecological risks and human health implications.
Future Research Directions
Given the concerning biological activity associated with DBzA, future research should focus on:
- Elucidating the precise mechanisms underlying its cytotoxic and immunotoxic effects.
- Long-term carcinogenicity studies to assess the risk associated with chronic exposure.
- Development of predictive models for assessing the toxicity of similar PAHs based on structural characteristics.
Q & A
Q. What are the standard synthetic routes for DBzA, and how is its purity validated in academic research?
DBzA is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to link anthracene cores with benzothiazole-substituted phenyl groups. Post-synthesis, purity is confirmed using:
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity and absence of unreacted intermediates .
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment (>98% purity is typical) .
- Mass Spectrometry (MS) : To confirm molecular weight (C₆₅H₄₆N₂; MW = 855.07 g/mol) .
Q. What photophysical properties make DBzA suitable for optoelectronic applications?
Key properties include:
- Absorption/Photoluminescence (PL) : Absorbance at 482 nm (in CH₂Cl₂) and PL emission at 414 nm, indicative of blue light emission .
- Thermal Stability : Thermal gravimetric analysis (TGA) shows <0.5% weight loss at 420°C, critical for device durability .
- Energy Levels : HOMO/LUMO alignment with host materials (e.g., TcTa) ensures efficient charge transport in OLEDs .
Q. What safety protocols are critical when handling DBzA in laboratory settings?
- Containment : Use Class I, Type B biological safety hoods for mixing/handling to prevent airborne exposure .
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and HEPA-filtered respirators compliant with OSHA 29 CFR 1910.132 .
- Waste Disposal : Avoid dry sweeping; use wet methods or HEPA vacuums for cleanup .
Advanced Research Questions
Q. How does doping concentration of DBzA in host materials influence OLED efficiency?
Optimization involves balancing carrier injection and exciton confinement:
- Low Doping (5-10 wt%) : Prevents aggregation-induced quenching but may limit recombination zone breadth.
- Optimal Doping (15-20 wt%) : Achieves peak external quantum efficiency (EQE) of 4.3% and current efficiency of 6.41 cd/A due to improved carrier trapping .
- High Doping (>25 wt%) : Efficiency roll-off occurs due to triplet-polaron annihilation .
Q. What experimental designs address efficiency roll-off in DBzA-based OLEDs at high brightness?
Strategies include:
- Host Material Engineering : Using TcTa (4,4′,4′′-tris(carbazol-9-yl)-triphenylamine) to broaden the recombination zone and reduce exciton density .
- Hybrid Device Architectures : Combining single and double emissive layers (EMLs) to balance charge transport. Single-EML devices outperform double-EML designs, achieving 4.1 cd/A at 1000 cd/m² .
- Interfacial Modifications : Incorporating electron-blocking layers to mitigate leakage currents .
Q. How do structural modifications of DBzA derivatives impact electroluminescent performance?
- Substituent Effects : Methyl groups on benzothiazole enhance thermal stability (Tg >400°C) but may redshift emission .
- Anthracene Core Functionalization : Extending conjugation (e.g., naphthyl groups) can improve carrier mobility but risks bathochromic shifts .
Contradictions and Analytical Considerations
- Efficiency Discrepancies : Variations in reported EQE (4.3% vs. 8% in similar blue emitters) may stem from differences in device architecture or host material selection .
- Spectral Shifts : Substituted derivatives (e.g., naphthyl groups) may trade efficiency for emission wavelength, requiring trade-off analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
